5-(Benzyloxy)isoquinolin-8-amine

Description

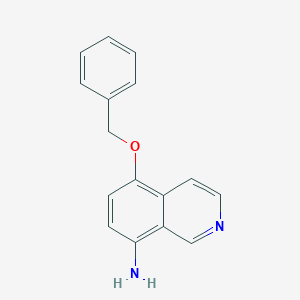

5-(Benzyloxy)isoquinolin-8-amine is an isoquinoline derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at position 5 and an amine (-NH₂) group at position 8 on the isoquinoline scaffold. The benzyloxy substituent introduces steric bulk and lipophilicity, which may influence the compound’s solubility, bioavailability, and binding affinity to biological targets.

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

5-phenylmethoxyisoquinolin-8-amine |

InChI |

InChI=1S/C16H14N2O/c17-15-6-7-16(13-8-9-18-10-14(13)15)19-11-12-4-2-1-3-5-12/h1-10H,11,17H2 |

InChI Key |

NJLAAZOEQDVXNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C3C=CN=CC3=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)isoquinolin-8-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available isoquinoline derivatives.

Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base.

Amination: The amine group is introduced at the 8th position through a series of reactions involving nitration, reduction, and subsequent amination.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the benzyloxy or amine groups can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles or electrophiles under catalytic conditions.

Major Products:

Oxidation: Formation of corresponding quinones or nitro derivatives.

Reduction: Formation of amine derivatives or deoxygenated products.

Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

5-(Benzyloxy)isoquinolin-8-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials and as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)isoquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Core Scaffold Differences

- Isoquinoline vs. Quinoline: Isoquinoline derivatives (e.g., this compound and 5-Bromo-8-aminoisoquinoline ) have a nitrogen atom at position 2, whereas quinoline derivatives (e.g., 5-Methoxyquinolin-8-amine and 5-Bromoquinolin-8-amine ) feature nitrogen at position 1.

Substituent Effects

This compound: The benzyloxy group increases lipophilicity (predicted logP ~3.5) compared to smaller substituents like methoxy (logP ~1.8 for 5-Methoxyquinolin-8-amine ). This may enhance membrane permeability but reduce aqueous solubility.

5-Bromo-8-aminoisoquinoline : Bromine’s electron-withdrawing nature may reduce electron density at position 5, affecting reactivity in substitution reactions.

5-Ethyl-6-methoxyquinolin-8-amine : Ethyl and methoxy groups at positions 5 and 6 introduce steric hindrance, which could influence binding to enzymes or receptors.

Physicochemical Properties

- Molecular Weight: The benzyloxy group in this compound increases its molecular weight (250.30 g/mol) compared to simpler analogs like 5-Methoxyquinolin-8-amine (174.20 g/mol ). Higher molecular weight may affect pharmacokinetics.

- Polar Surface Area (PSA): Amine and ether groups contribute to PSA, influencing solubility and blood-brain barrier permeability. For example, 5-Bromo-8-aminoisoquinoline has a PSA of 38.6 Ų (estimated), while 5-(3-Fluorophenoxy)isoquinolin-8-amine may have a higher PSA due to the phenoxy group.

Research Findings and Implications

- 5-Methoxyquinolin-8-amine : With 97% purity, this compound is likely used as a synthetic intermediate. Its smaller substituent (methoxy) may favor solubility over lipophilicity in drug design.

- 5-Bromo-8-aminoisoquinoline : The bromo group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate for generating diversely substituted isoquinolines.

- 5-(3-Fluorophenoxy)isoquinolin-8-amine : Fluorine’s presence may enhance metabolic stability, a desirable trait in lead optimization for pharmaceuticals.

Biological Activity

5-(Benzyloxy)isoquinolin-8-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to summarize the current understanding of its biological activity, supported by relevant research findings, data tables, and case studies.

The molecular formula of this compound is with a molecular weight of approximately 237.30 g/mol. Its structure features an isoquinoline core, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N |

| Molecular Weight | 237.30 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC2=C(C=C1)C(=CN2)C(=C(C=C2)OCC3=CC=CC=C3) |

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, as well as antifungal activity against common strains like Candida albicans. The minimum inhibitory concentrations (MICs) were reported to be within a range that suggests potential for development as an antimicrobial agent.

Anticancer Properties

The anticancer activity of this compound has been evaluated in several cancer cell lines. Notably, it exhibited cytotoxic effects against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

Table: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis via caspase activation |

| A549 | 15.0 | G2/M phase cell cycle arrest |

| HCT116 | 10.0 | Induction of oxidative stress |

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers tested this compound against a panel of bacterial strains. The results indicated that the compound had a broad spectrum of activity, with MIC values ranging from 4 to 16 µg/mL, depending on the strain tested .

Study 2: Cancer Cell Line Analysis

A detailed investigation into the anticancer properties was conducted using flow cytometry and Western blot analysis to assess apoptosis markers in treated cancer cells. The study found that treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its role in promoting cancer cell death .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound modulates signaling pathways involved in cell survival and proliferation, particularly those related to apoptosis and oxidative stress response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.